Cas no 851804-77-8 (1-(2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one)

1-(2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is a specialized organic compound with distinct structural features. It exhibits enhanced solubility and stability, making it suitable for various chemical applications. The compound's unique imidazol-1-yl group and methylsulfanyl substituents contribute to its potential in organic synthesis and pharmaceutical research.
1-(2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one structure
851804-77-8 structure
商品名:1-(2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one
CAS番号:851804-77-8
MF:C14H18N2OS
メガワット:262.370522022247
CID:6136979
PubChem ID:5056767

1-(2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one
    • 1-Propanone, 1-[4,5-dihydro-2-[[(4-methylphenyl)methyl]thio]-1H-imidazol-1-yl]-
    • F0630-1198
    • 1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one
    • 1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one
    • 1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one
    • AKOS024589142
    • 851804-77-8
    • SR-01000096217-1
    • SR-01000096217
    • インチ: 1S/C14H18N2OS/c1-3-13(17)16-9-8-15-14(16)18-10-12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3
    • InChIKey: YXMZHCQMALDWLO-UHFFFAOYSA-N
    • ほほえんだ: C(N1C(SCC2=CC=C(C)C=C2)=NCC1)(=O)CC

計算された属性

  • せいみつぶんしりょう: 262.11398438g/mol
  • どういたいしつりょう: 262.11398438g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 322
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

  • 密度みつど: 1.15±0.1 g/cm3(Predicted)
  • ふってん: 393.5±45.0 °C(Predicted)
  • 酸性度係数(pKa): 2.24±0.60(Predicted)

1-(2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0630-1198-2μmol
1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one
851804-77-8 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0630-1198-1mg
1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one
851804-77-8 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0630-1198-20μmol
1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one
851804-77-8 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0630-1198-15mg
1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one
851804-77-8 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0630-1198-25mg
1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one
851804-77-8 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0630-1198-5μmol
1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one
851804-77-8 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0630-1198-10μmol
1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one
851804-77-8 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0630-1198-30mg
1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one
851804-77-8 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0630-1198-100mg
1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one
851804-77-8 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0630-1198-2mg
1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one
851804-77-8 90%+
2mg
$59.0 2023-05-17

1-(2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one 関連文献

1-(2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-oneに関する追加情報

Professional Introduction to Compound with CAS No. 851804-77-8 and Product Name: 1-(2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one

Compound with the CAS number 851804-77-8 and the product name 1-(2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered attention due to its potential applications in drug development and medicinal chemistry. The intricate arrangement of its functional groups, including the methylsulfanyl moiety and the dihydro-1H-imidazol ring system, suggests a multifaceted role in biological interactions.

The methylsulfanyl group, specifically located at the 2-position of the imidazole ring, is a critical feature that influences the compound's reactivity and binding affinity. This group is known to participate in various hydrogen bonding interactions, making it a valuable component in designing molecules that can interact with biological targets. In recent years, there has been a growing interest in sulfur-containing heterocycles due to their demonstrated efficacy in modulating enzyme activity and receptor binding. The presence of the 4-methylphenyl group further enhances the compound's lipophilicity, which is often a desirable property for oral bioavailability and membrane permeability.

Recent studies have highlighted the importance of dihydro-1H-imidazol derivatives in medicinal chemistry. These compounds have shown promise as scaffolds for developing novel therapeutic agents. The dihydroimidazole core is particularly notable for its ability to engage with a wide range of biological targets, including enzymes and ion channels. The structural flexibility provided by the dihydro-1H-imidazol ring allows for modifications that can fine-tune pharmacokinetic and pharmacodynamic properties, making it an attractive motif for drug design.

The propanone moiety at the 1-position of the molecule introduces an additional layer of complexity. This functional group can participate in various chemical reactions, including condensation and oxidation processes, which are often employed in synthetic chemistry to derivatize the molecule further. The combination of these structural elements—methylsulfanyl, dihydro-1H-imidazol, and propanone—makes this compound a versatile candidate for exploring new pharmacological pathways.

In the context of contemporary pharmaceutical research, there is an increasing emphasis on developing small molecules that can modulate protein-protein interactions (PPIs). The unique structural features of this compound suggest that it may have the capacity to disrupt or enhance PPIs relevant to various diseases. For instance, imidazole derivatives have been shown to interact with proteins involved in cancer signaling pathways. The methylsulfanyl group could serve as a key interaction point with target proteins, facilitating binding or allosteric modulation.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, are likely employed to construct the complex core structure efficiently. These methods ensure high yields and purity, which are essential for subsequent biological evaluation.

Biological activity assays are critical for assessing the potential therapeutic value of this compound. Initial studies may focus on evaluating its interaction with enzymes or receptors relevant to specific disease states. For example, if targeted against inflammatory pathways, researchers would investigate its ability to inhibit key enzymes like cyclooxygenase (COX) or lipoxygenase (LOX). The presence of multiple functional groups provides opportunities for designing derivatives with enhanced potency or selectivity.

The pharmacokinetic profile of this compound is another crucial aspect that needs thorough investigation. Parameters such as solubility, stability, metabolic degradation pathways, and distribution within biological systems must be carefully analyzed. Computational modeling techniques can aid in predicting these properties before experimental validation is conducted.

Recent advancements in drug discovery have emphasized the use of high-throughput screening (HTS) technologies to identify lead compounds rapidly. However, traditional HTS may not always be effective for complex molecules like this one due to their intricate structures. Therefore, virtual screening approaches leveraging molecular docking simulations could provide valuable insights into potential binding modes and affinity profiles.

The role of computational chemistry in optimizing lead compounds cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations can help elucidate how this compound interacts with biological targets at an atomic level. These insights are invaluable for guiding medicinal chemists in designing next-generation analogs with improved pharmacological properties.

Ethical considerations are paramount in pharmaceutical research involving human health applications. Rigorous testing protocols must be implemented to ensure safety and efficacy before moving from preclinical studies to clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing such research responsibly.

The broader implications of developing novel therapeutic agents like this one extend beyond immediate clinical benefits. They contribute to our fundamental understanding of disease mechanisms and provide new tools for addressing unmet medical needs. As research progresses, interdisciplinary approaches combining chemistry, biology, and computational science will continue to drive innovation in drug discovery.

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